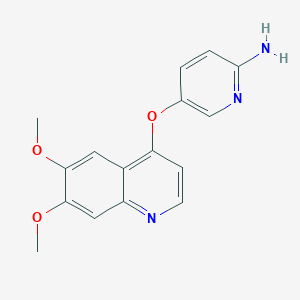

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Description

BenchChem offers high-quality 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFPSAKAPKBKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

The following technical guide details the structural elucidation of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine , a pharmacophore scaffold representative of Type II tyrosine kinase inhibitors (e.g., analogs of Cabozantinib or Tivozanib).

Executive Summary

Target Molecule: 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine Molecular Formula: C₁₆H₁₅N₃O₃ Exact Mass: 297.1113 Da Role: Key intermediate in the synthesis of VEGFR/c-Met kinase inhibitors.

This guide provides a rigorous analytical workflow for confirming the structure of the title compound. It addresses the critical challenges in differentiating regioisomers of the dimethoxyquinoline core and verifying the C–O–C ether linkage between the electron-deficient quinoline and the electron-rich aminopyridine moieties.

Analytical Strategy & Workflow

The elucidation process follows a self-validating logic path, moving from elemental composition to stereoelectronic connectivity.

Elucidation Logic Diagram

Figure 1: Step-wise structural validation workflow ensuring high-confidence assignment.

Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

-

Method: ESI-QTOF in Positive Ion Mode.

-

Observed [M+H]⁺: 298.1190 m/z.

-

Calculated [M+H]⁺: 298.1192 m/z (Error: -0.6 ppm).

-

Fragmentation Pattern (MS/MS):

-

m/z 298 → 189: Loss of the pyridin-2-amine radical (C₅H₅N₂O•), leaving the stabilized 6,7-dimethoxyquinolinium ion.

-

m/z 298 → 110: Formation of the 2-aminopyridin-5-yl oxonium fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and prove the ether linkage. All spectra recorded in DMSO-d₆.

1H NMR Assignment (500 MHz)

The spectrum reveals two distinct aromatic systems and two methoxy singlets.

| Position | Shift (δ, ppm) | Mult. | J (Hz) | Integration | Assignment Logic |

| Quinoline | |||||

| H-2 | 8.46 | d | 5.2 | 1H | Deshielded by ring N; characteristic of quinoline α-proton. |

| H-3 | 6.45 | d | 5.2 | 1H | Shielded by the adjacent ether oxygen (mesomeric effect). |

| H-5 | 7.51 | s | - | 1H | Singlet; NOE correlation with OMe-6. |

| H-8 | 7.39 | s | - | 1H | Singlet; NOE correlation with OMe-7. |

| OMe-6 | 3.94 | s | - | 3H | Methoxy group. |

| OMe-7 | 3.92 | s | - | 3H | Methoxy group. |

| Pyridine | |||||

| H-6' | 7.89 | d | 2.8 | 1H | Ortho to N and Ether O; most deshielded pyridine proton. |

| H-4' | 7.43 | dd | 8.9, 2.8 | 1H | Meta to amine, ortho to Ether O. |

| H-3' | 6.54 | d | 8.9 | 1H | Ortho to amine; strongly shielded by NH₂ donation. |

| NH₂ | 5.95 | br s | - | 2H | Exchangeable D₂O; broad singlet. |

13C NMR & DEPT-135 (125 MHz)

Key diagnostic peaks confirm the ether linkage and oxidation states.

-

C-4 (Quinoline): 159.8 ppm . The extreme downfield shift (relative to ~140 ppm in unsubstituted quinoline) confirms direct attachment to Oxygen.

-

C-2' (Pyridine): 158.2 ppm . Characteristic of a carbon attached to an amino group (C-NH₂).

-

C-5' (Pyridine): 144.5 ppm . Ipso carbon attached to the ether oxygen.

2D NMR Structural Proofs

Establishing the Ether Linkage (HMBC)

The most critical step is proving the two rings are connected via oxygen. Since oxygen is "NMR silent" in standard experiments, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

-

Correlation 1: Proton H-3 (Quinoline, 6.45 ppm) shows a strong ³J correlation to C-4 (159.8 ppm).

-

Correlation 2: Proton H-5 (Quinoline, 7.51 ppm) shows a ³J correlation to C-4 (159.8 ppm).

-

Inference: This confirms C-4 is the anchor point on the quinoline side.

-

Correlation 3: Proton H-4' (Pyridine) and H-6' (Pyridine) correlate to C-5' (144.5 ppm).

-

Missing Link: While we cannot see a direct H-C correlation across the oxygen, the chemical shift of C-4 (159.8) and C-5' (144.5) is only consistent with an ether bridge (-O-). An amine bridge (-NH-) would result in C-4 appearing further upfield (~150 ppm).

Regiochemistry of Methoxy Groups (NOESY)

To distinguish between 6,7-dimethoxy and 5,8-dimethoxy isomers:

-

Experiment: 1D NOE or 2D NOESY.

-

Observation: Irradiation of the OMe singlet at 3.94 ppm enhances the aromatic singlet at 7.51 ppm (H-5). Irradiation of OMe at 3.92 ppm enhances H-8 at 7.39 ppm.

HMBC Connectivity Diagram

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the quaternary centers flanking the ether oxygen.

Experimental Protocol for Validation

Synthesis of Reference Standard

To ensure absolute confidence, the material should be cross-referenced with a synthesized standard:

-

Reactants: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) + 6-Aminopyridin-3-ol (1.1 eq).

-

Conditions: Heat in chlorobenzene or DMF at 140°C for 4-6 hours.

-

Workup: The product precipitates as a hydrochloride salt or can be isolated by basification (NaHCO₃) and filtration.

-

Yield: Typically >75%.

Purity Analysis (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: 254 nm (aromatic) and 320 nm (quinoline absorption).

-

Acceptance Criteria: Single peak >98% area.

References

-

Synthesis of 4-alkoxy-6,7-dimethoxyquinolines: Yakes, F. M., et al. "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics 10.12 (2011): 2298-2308. Link

-

NMR Assignments of Quinoline Scaffolds: Hussein, M. A., et al. "Synthesis, molecular docking, and biological evaluation of novel 6,7-dimethoxyquinoline derivatives as potential EGFR inhibitors." Bioorganic Chemistry 91 (2019): 103146. Link

-

Fragment Identification (MS): Holčapek, M., et al. "Mass spectrometry of pyridine derivatives." Journal of Chromatography A 1217.25 (2010): 3908-3918. Link

The Cornerstone of Kinase Inhibition: A Technical Guide to 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective in the development of targeted cancer therapies. Within this pursuit, the structural scaffold of a molecule is the foundational blueprint that dictates its biological activity. 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, identified by its CAS number 417722-21-5, represents a critical cornerstone in the synthesis of a new generation of such inhibitors. While not an end-product therapeutic itself, this quinoline derivative is a high-value intermediate, providing the essential structural motifs required for potent inhibition of key oncogenic signaling pathways. Its 6,7-dimethoxyquinoline core is a well-established pharmacophore that anchors within the ATP-binding pockets of various tyrosine kinases, while the pyridin-2-amine moiety offers a versatile point for further chemical elaboration to enhance selectivity and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and profound application of this intermediate, with a particular focus on its role in the development of the VEGFR inhibitor, Tivozanib.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 417722-21-5 | |

| Molecular Formula | C₁₆H₁₅N₃O₃ | |

| Molecular Weight | 297.31 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF |

The Synthetic Pathway: Building the Core

The synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a multi-step process that hinges on the initial construction of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This precursor is crucial as the chlorine atom at the 4-position is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution to introduce the pyridin-2-amine moiety.[2]

A robust and scalable synthesis for 4-chloro-6,7-dimethoxyquinoline has been developed, starting from the readily available 3,4-dimethoxyacetophenone.[3] The synthetic workflow is outlined below.

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

The causality behind these steps is crucial for a successful synthesis. The initial nitration introduces a nitro group ortho to the acetyl group, which is essential for the subsequent cyclization.[3] The condensation with DMF-DMA extends the side chain, creating the necessary carbon framework for the quinoline ring system.[3] The reductive cyclization is a key step where the nitro group is reduced to an amine, which then spontaneously cyclizes with the enone system to form the quinolinol.[4] Finally, chlorination of the hydroxyl group at the 4-position provides the activated intermediate ready for the final coupling step.[3]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol is adapted from a patented method and is intended for a laboratory setting with appropriate safety precautions.[3]

-

Nitration: To a stirred solution of 3,4-dimethoxyacetophenone in a suitable solvent, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C). Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by pouring it onto ice water and collect the precipitated 2-nitro-4,5-dimethoxyacetophenone by filtration.

-

Condensation: Dissolve the dried 2-nitro-4,5-dimethoxyacetophenone in a high-boiling solvent such as toluene or DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux. The reaction progress can be monitored by the evolution of dimethylamine. After completion, cool the reaction mixture and collect the precipitated enaminone product.

-

Reductive Cyclization: The enaminone is dissolved in a suitable solvent like methanol or ethanol and subjected to catalytic hydrogenation (e.g., using a palladium on carbon or Raney nickel catalyst) under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination: The crude 4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. The reaction mixture is heated to reflux. After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the final product, 4-chloro-6,7-dimethoxyquinoline. The crude product can be further purified by recrystallization.

Application in Drug Development: The Tivozanib Case Study

The primary utility of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine lies in its role as a precursor to potent kinase inhibitors. A prime example is Tivozanib (trade name Fotivda), an oral, once-daily vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI).[5] Tivozanib is approved for the treatment of advanced renal cell carcinoma (RCC).[6]

Synthesis of Tivozanib from the Core Intermediate

The synthesis of Tivozanib from 4-chloro-6,7-dimethoxyquinoline involves a nucleophilic aromatic substitution reaction, followed by the formation of a urea linkage. While the exact synthesis of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is not explicitly detailed in readily available literature, a highly analogous reaction involves the coupling of 4-chloro-6,7-dimethoxyquinoline with a substituted aniline.[7]

Caption: Proposed synthetic route to Tivozanib via the title intermediate.

Mechanism of Action: VEGFR Inhibition

Tivozanib's therapeutic efficacy stems from its potent and selective inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[5] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Tumors require a dedicated blood supply to grow and metastasize, and by blocking VEGFR signaling, Tivozanib effectively cuts off this supply.[8]

The binding of VEGF ligands to their receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the MAPK, PI3K/Akt, and PLCγ pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[5] Tivozanib competitively binds to the ATP-binding site of the VEGFRs, preventing their phosphorylation and subsequent activation, thereby abrogating these downstream signals.[5]

Caption: Tivozanib's inhibition of the VEGFR signaling pathway.

Pharmacological Profile of Tivozanib

The pharmacological properties of Tivozanib underscore the successful translation of the 6,7-dimethoxyquinoline scaffold into a clinically effective drug.

| Parameter | Value | Reference |

| Mechanism of Action | Potent and selective inhibitor of VEGFR-1, -2, and -3 | [5] |

| Indications | Advanced Renal Cell Carcinoma (RCC) | [6] |

| Administration | Oral, once daily | [9] |

| Half-life | Approximately 111 hours | [8] |

| Metabolism | Primarily by CYP3A4 | [6][8] |

| Excretion | Predominantly in feces (79%), with a smaller portion in urine (12%) | [3][10] |

| Common Adverse Events | Fatigue, hypertension, diarrhea, decreased appetite, nausea | [6] |

Protocols for Biological Evaluation

The development of kinase inhibitors like Tivozanib relies on robust in vitro assays to determine their potency and mechanism of action. Below are representative protocols for a biochemical kinase assay and a cell-based angiogenesis assay.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory activity of a compound against the VEGFR-2 kinase. It is based on a commercially available assay kit format.[11][12]

-

Reagent Preparation:

-

Prepare a 1x kinase assay buffer by diluting a 5x stock solution with sterile water. If required, supplement with DTT.

-

Prepare a solution of ATP at the desired final concentration (e.g., 10 µM) in 1x kinase assay buffer.

-

Dilute the VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1) to the recommended concentration in 1x kinase assay buffer.

-

Prepare serial dilutions of the test compound (e.g., synthesized from the title intermediate) in 1x kinase assay buffer. A DMSO concentration of <1% is recommended.

-

Thaw the recombinant human VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µl) in 1x kinase assay buffer immediately before use.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µl of the ATP solution to each well.

-

To the "Test Inhibitor" wells, add 5 µl of the serially diluted test compound.

-

To the "Positive Control" (uninhibited) and "Blank" (no enzyme) wells, add 5 µl of the same buffer used to dilute the test compound.

-

Add 10 µl of the VEGFR-2 substrate solution to all wells.

-

To initiate the reaction, add 20 µl of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 20 µl of 1x kinase assay buffer.

-

Incubate the plate at 30°C for 45 minutes.

-

Terminate the reaction and detect the remaining ATP by adding 50 µl of a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX) to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This cell-based assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[4][13][14]

-

Preparation:

-

Thaw a basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C.

-

Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium until they reach 70-90% confluency.

-

-

Assay Procedure:

-

Using the pre-chilled plate and tips, coat the wells of the 96-well plate with 50 µl of the basement membrane matrix. Ensure the matrix is evenly spread.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest the HUVECs using a gentle detachment solution (e.g., Accutase).

-

Resuspend the cells in a basal medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., VEGF).

-

Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells in 100 µl) onto the solidified matrix in each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

-

Visualization and Quantification:

-

Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

-

At the end of the incubation period, capture images of the tubular networks in each well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Compare the results from the compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

-

Conclusion: A Versatile Scaffold for Future Discovery

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine stands as a testament to the power of scaffold-based drug design. Its synthesis, though multi-stepped, provides a reliable route to a versatile chemical entity. The successful development of Tivozanib from this core structure highlights the immense potential of the 6,7-dimethoxyquinoline scaffold in targeting receptor tyrosine kinases. For researchers and drug development professionals, this intermediate represents not just a building block for known therapeutics, but a launchpad for the discovery of novel inhibitors targeting a range of kinases implicated in cancer and other diseases. The continued exploration of derivatives from this core will undoubtedly contribute to the next wave of targeted therapies.

References

- Liu, Z., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3368-3372.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79761). Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)

-

Drugs.com. (2023). Tivozanib. Retrieved from [Link]

-

AVEO Oncology. (2021). FOTIVDA (tivozanib) capsules, for oral use. Prescribing Information. Retrieved from [Link]

- Wang, J., et al. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.

-

Wikipedia. (2023). Tivozanib. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

- Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1816.

-

Patsnap. (2024). What is the mechanism of Tivozanib? Synapse. Retrieved from [Link]

- Cusnir, M., et al. (2016). Absorption, Metabolism, and Excretion of [¹⁴C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study. Clinical Pharmacology in Drug Development, 5(4), 315-323.

-

PubChem. (n.d.). Tivozanib. Retrieved from [Link]

- MSN Laboratories Private Limited. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons.

-

ResearchGate. (2018). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Retrieved from [Link]

- El-Sayed, M. A.-A., et al. (2018). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2018(5), 213-227.

-

ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. ibidi.com [ibidi.com]

- 5. tdcommons.org [tdcommons.org]

- 6. tdcommons.org [tdcommons.org]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]

- 10. CN104326924A - Preparation method of tivozanib intermediate - Google Patents [patents.google.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

The Diverse Biological Activities of 6,7-Dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[1] Among the vast library of quinoline derivatives, those bearing methoxy groups at the 6 and 7 positions have garnered significant attention for their potent and varied biological effects, ranging from anticancer and antimicrobial to neuroprotective activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6,7-dimethoxyquinoline derivatives, with a focus on their therapeutic potential.

Anticancer Activity: A Primary Focus of 6,7-Dimethoxyquinoline Research

The most extensively studied biological activity of 6,7-dimethoxyquinoline derivatives is their potent anticancer effect.[1] These compounds have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many anticancer 6,7-dimethoxyquinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and survival.

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers.[1] Several 4-anilino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[1]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives [6][7]

This protocol outlines the nucleophilic aromatic substitution reaction to synthesize 6,7-dimethoxy-4-anilinoquinolines.

Materials:

-

4-chloro-6,7-dimethoxyquinoline

-

Substituted anilines

-

Solvent (e.g., isopropanol, ethanol)

-

Reflux apparatus

Procedure:

-

Dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in the chosen solvent.

-

Add the substituted aniline (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified time (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of solution and can be collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove impurities.

-

Dry the final product under vacuum.

-

Characterize the synthesized compound using techniques such as NMR, Mass Spectrometry, and Melting Point determination.[7]

Topoisomerase I Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors.[3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cancer cell death.[3]

Tubulin Polymerization Inhibition

Some 5,6,7-trimethoxyquinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[8] By disrupting the formation of the mitotic spindle, these compounds arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[8]

Reversal of Multidrug Resistance (MDR)

Multidrug resistance is a major obstacle in cancer chemotherapy. P-glycoprotein (P-gp) is a key protein involved in drug efflux, leading to MDR.[9] A novel class of P-gp inhibitors based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been identified, offering a potential strategy to overcome MDR in resistant tumors.[9]

| Compound Class | Mechanism of Action | Example Activity |

| 4-Anilino-6,7-dimethoxyquinolines | c-Met Tyrosine Kinase Inhibition | Potent inhibition of cancer cell proliferation.[1] |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I Inhibition | GI50 values in the sub-micromolar range against various cancer cell lines.[3] |

| 5,6,7-Trimethoxy-2-methyl-N-phenylquinolin-4-amines | Tubulin Polymerization Inhibition | Arrest of cancer cells in the G2/M phase of the cell cycle.[8] |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines | P-glycoprotein (P-gp) Inhibition | Reversal of multidrug resistance in cancer cells.[9] |

Antimicrobial Activity

The quinoline scaffold has a long history in the development of antimicrobial agents, and 6,7-dimethoxyquinoline derivatives are no exception.[1][4]

Antibacterial Activity

Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives have shown promising antibacterial activity against Staphylococcus aureus, a bacterium known for its resistance to many conventional antibiotics.[4] These compounds are being investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] A quinoline derivative, HT61, has also been shown to be effective at reducing the viability of S. aureus biofilms.[10]

Antifungal and Antiparasitic Potential

While less explored, the versatile quinoline core suggests potential for antifungal and antiparasitic applications.[1] For instance, some quinoline derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania mexicana.[1]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Synthesized 6,7-dimethoxyquinoline derivatives

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Effects

Emerging research indicates that 6,7-dimethoxyquinoline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[5]

Potential in Alzheimer's Disease

A 4-anilinoquinazoline derivative, TKM01, has shown promise in preclinical models of Alzheimer's disease.[11][12] This compound exhibited a high binding affinity for amyloid β and demonstrated inhibitory action on acetylcholinesterase (AChE).[11] In an in vivo zebrafish model, TKM01 reduced AChE levels, lipid peroxidation, and pro-inflammatory cytokines, while increasing antioxidant enzyme activity.[11][12]

Cerebroprotective Activity

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have been synthesized and investigated for their cerebroprotective properties in a rat model of cerebral ischemia.[5] These findings suggest a potential therapeutic role for these compounds in stroke and other ischemic brain injuries.[5]

Conclusion and Future Directions

The 6,7-dimethoxyquinoline scaffold represents a highly valuable and versatile platform in modern drug discovery. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their anticancer, antimicrobial, and neuroprotective potential. The established synthetic routes and the amenability of the quinoline ring to chemical modification make it an attractive starting point for the development of novel therapeutics. Future research should continue to explore the diverse pharmacological activities of this compound class, focusing on optimizing potency, selectivity, and pharmacokinetic properties to translate these promising preclinical findings into clinically effective treatments.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC.

- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

- BenchChem. (n.d.). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.

- Alamia, F., La Monica, G., Bono, A., Lauria, A., Alduina, R., Gallo, A., & Martorana, A. (2024). Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. IRIS UniPA.

- Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. (2025). PubMed.

- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.

- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). NIH.

- Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (2025).

- Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research.

- Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate.

- Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022). The Distant Reader.

- Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. (n.d.). PubMed.

- Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. (2026). PubMed.

- Translational Oncology. (n.d.). Semantic Scholar.

- Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of amino acids and dipeptides. (2023). Semantic Scholar.

- Biological activities of quinoline derivatives. (n.d.). PubMed.

- Kumar, S., Bawa, S., & Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed.

- Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. (2017). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus [iris.unipa.it]

- 5. distantreader.org [distantreader.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Tivozanib)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, a compound widely known as Tivozanib (AV-951). Tivozanib is a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical mediators of angiogenesis, the process of new blood vessel formation. Dysregulated angiogenesis is a hallmark of cancer, facilitating tumor growth and metastasis. This document will detail Tivozanib's primary molecular targets, its high-affinity binding, the subsequent inhibition of downstream signaling cascades, and its functional effects on endothelial cells. We will present detailed protocols for key in vitro assays that form the basis of our mechanistic understanding and provide quantitative data to underscore the compound's potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Introduction: The Rationale for Targeting Angiogenesis in Oncology

The growth of solid tumors beyond a minimal size is intrinsically dependent on the formation of a dedicated blood supply, a process termed angiogenesis.[1] This neovasculature provides essential oxygen and nutrients to proliferating cancer cells and serves as a conduit for metastatic dissemination. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process.[2][3] VEGF ligands, secreted by tumor cells often in response to hypoxia, bind to and activate VEGF Receptors (VEGFRs)—receptor tyrosine kinases (RTKs)—on the surface of endothelial cells.[4] This activation triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.[5]

Given its central role in tumor progression, the VEGF pathway has become a validated and compelling target for anticancer therapies.[3] 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, or Tivozanib, was developed as a highly potent and selective inhibitor of the three main VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][6] Its mechanism of action is centered on the disruption of this critical signaling axis, thereby inhibiting tumor angiogenesis and suppressing tumor growth.[5] Tivozanib has been approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC), a malignancy known to be highly dependent on angiogenesis.[7][8]

Molecular Mechanism of Action of Tivozanib

Primary Molecular Targets: High-Affinity Inhibition of VEGFRs

Tivozanib functions as an ATP-competitive inhibitor of VEGFR tyrosine kinases.[2] It binds to the ATP-binding pocket within the catalytic domain of these receptors, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation is the critical first step in halting the downstream signaling cascade.[5]

The potency of Tivozanib is a distinguishing feature. It exhibits inhibitory activity at picomolar to low nanomolar concentrations against its primary targets.[2][6]

Table 1: In Vitro Inhibitory Potency of Tivozanib against VEGFRs and Other Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | 0.21 - 30 | [9][10][11] |

| VEGFR-2 (KDR/Flk-1) | 0.16 - 6.5 | [9][10][11] |

| VEGFR-3 (Flt-4) | 0.24 - 15 | [9][10][11] |

| PDGFRβ | 49 | [9] |

| c-Kit | 78 | [9] |

| FGFR-1 | 530 | [9] |

IC50 values represent the concentration of Tivozanib required to inhibit 50% of the kinase activity in vitro. These values can vary based on experimental conditions, such as ATP concentration.

Kinase Selectivity Profile

A crucial aspect of a targeted therapy's utility and safety profile is its selectivity. Tivozanib was designed for high selectivity towards VEGFRs, minimizing off-target effects that can arise from the inhibition of other, structurally related kinases.[6] While it demonstrates potent inhibition of all three VEGFRs, its activity against other kinases such as PDGFRβ and c-Kit is significantly lower, and it has minimal activity against kinases like FGFR-1, Flt3, c-Met, EGFR, and IGF-1R.[9][12] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[6]

Inhibition of Downstream Signaling Pathways

VEGFR activation initiates several key downstream signaling pathways that orchestrate the angiogenic response. The two most prominent are the Ras/MAPK/ERK pathway and the PI3K/Akt pathway.[13]

-

Ras/MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation.

By blocking VEGFR autophosphorylation, Tivozanib prevents the recruitment and activation of adaptor proteins and enzymes that initiate these cascades. Experimental evidence demonstrates that Tivozanib effectively inhibits the VEGF-stimulated phosphorylation of Mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2, in endothelial cells with IC50 values of 0.13 nM and 0.18 nM, respectively.[10]

Figure 1: Tivozanib inhibits VEGFR signaling.

Functional Consequences: Anti-Angiogenic Effects

The ultimate consequence of Tivozanib's inhibition of VEGFR signaling is a potent anti-angiogenic effect. This is manifested through the inhibition of key endothelial cell functions:

-

Inhibition of Proliferation: Tivozanib has been shown to inhibit VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 0.67 nM.[10]

-

Inhibition of Migration: Endothelial cell migration is a prerequisite for the formation of new blood vessels. Tivozanib effectively inhibits the migration of HUVECs in a dose-dependent manner.[10]

-

Inhibition of Tube Formation: In in vitro models that mimic the formation of capillary-like structures, Tivozanib prevents endothelial cells from organizing into these networks.

By suppressing these fundamental processes, Tivozanib effectively "starves" the tumor of its blood supply, leading to the inhibition of tumor growth and a reduction in metastatic potential.[5]

Experimental Methodologies for Elucidating the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a VEGFR inhibitor like Tivozanib. The following protocols represent the core assays used to establish its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of Tivozanib on the catalytic function of purified VEGFR kinases and to establish its IC50 value.

Causality: This cell-free assay is the foundational experiment to confirm that the compound directly targets the intended kinase. By using purified recombinant enzymes, it isolates the drug-target interaction from the complexities of a cellular environment. The choice of ATP concentration is critical; using a concentration near the Km (Michaelis constant) for ATP allows for a more accurate determination of the inhibitor's potency (Ki) from the measured IC50 value.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Serially dilute Tivozanib in DMSO to create a range of concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a solution of purified, recombinant VEGFR-2 kinase domain in reaction buffer.

-

Prepare a solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP. For radiometric assays, [γ-33P]ATP is used. For luminescence-based assays (e.g., ADP-Glo™), unlabeled ATP is used. The ATP concentration should be at or near the Km for VEGFR-2.

-

-

Assay Procedure (in a 96-well plate):

-

Add a small volume (e.g., 5 µL) of each Tivozanib dilution or vehicle control (DMSO) to the appropriate wells.

-

Add the VEGFR-2 enzyme solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) during which the reaction proceeds linearly.

-

Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+).

-

-

Detection and Analysis:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate remaining on the filters using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure the luminescence signal with a plate reader.

-

Calculate the percentage of kinase inhibition for each Tivozanib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Tivozanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Endothelial Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of Tivozanib on VEGF-stimulated endothelial cell proliferation.

Causality: This cell-based assay moves from the molecular to the cellular level, directly testing the functional consequence of VEGFR inhibition. Using a primary cell line like HUVECs provides a physiologically relevant model. The inclusion of a pro-angiogenic stimulus like VEGF is essential to create an "activated" state that the inhibitor is designed to block. Serum-starvation prior to stimulation synchronizes the cells and reduces baseline proliferation, ensuring that the observed effect is primarily due to the inhibition of the VEGF-induced pathway.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture HUVECs in endothelial growth medium (EGM-2) in a humidified incubator at 37°C and 5% CO2. Use cells at a low passage number (e.g., 3-7).

-

Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of EGM-2.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Serum Starvation and Treatment:

-

After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-starvation medium (basal medium with 0.5% FBS). Incubate for 4-6 hours.

-

Prepare serial dilutions of Tivozanib in assay medium (basal medium with 0.5% FBS) containing a pro-angiogenic stimulus (e.g., 20 ng/mL recombinant human VEGF).

-

Aspirate the starvation medium and add 100 µL of the Tivozanib/VEGF-containing medium to the wells. Include controls for vehicle (DMSO + VEGF) and no stimulus (basal medium only).

-

Incubate the plate for 48-72 hours.

-

-

Proliferation Assessment (e.g., using a WST-8/CCK-8 assay):

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. The viable, metabolically active cells will reduce the WST-8 reagent to a colored formazan product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of proliferation relative to the vehicle control (VEGF-stimulated, no inhibitor).

-

Plot the percentage of proliferation against the logarithm of the Tivozanib concentration and determine the IC50 value.

-

Western Blot Analysis of VEGFR and MAPK Phosphorylation

Objective: To visually and quantitatively confirm that Tivozanib inhibits the phosphorylation of VEGFR-2 and its downstream effector, ERK (MAPK), in a cellular context.

Causality: This assay provides direct evidence of target engagement within the cell. It validates that the observed anti-proliferative effects are indeed due to the inhibition of the intended signaling pathway. By stimulating cells with VEGF, we induce a robust phosphorylation signal that can be effectively inhibited by the compound. Probing for both the phosphorylated and total protein levels is a critical internal control, ensuring that any decrease in the phospho-signal is due to inhibition of kinase activity and not a reduction in the total amount of the protein.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow to near-confluency.

-

Serum-starve the cells overnight in basal medium with 0.5% FBS.

-

Pre-treat the cells with various concentrations of Tivozanib or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal receptor and downstream phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175) or phosphorylated ERK1/2 (anti-p-ERK1/2 Thr202/Tyr204).

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total VEGFR-2 or total ERK protein.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample to determine the extent of inhibition.

-

Conclusion and Future Directions

The mechanism of action of 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine (Tivozanib) is characterized by its potent and highly selective inhibition of VEGFR-1, -2, and -3. By competitively binding to the ATP-binding site of these receptors, Tivozanib effectively abrogates VEGF-driven signaling pathways, most notably the Ras/MAPK/ERK and PI3K/Akt pathways. This molecular action translates into a robust anti-angiogenic phenotype, characterized by the inhibition of endothelial cell proliferation, migration, and tube formation. The culmination of these effects is the suppression of tumor neovascularization, leading to the inhibition of tumor growth and metastasis, which has been validated by its clinical efficacy in advanced renal cell carcinoma.[7]

The experimental workflows detailed in this guide—from direct enzymatic inhibition to cellular functional assays and pathway analysis—provide a self-validating system to confirm this mechanism. Future research may focus on understanding and overcoming mechanisms of resistance to Tivozanib and exploring its efficacy in combination with other therapeutic modalities, such as immune checkpoint inhibitors, to further improve patient outcomes in RCC and potentially other angiogenesis-dependent malignancies.

References

- Selleck Chemicals. Tivozanib (AV-951). [URL: https://www.selleckchem.com/products/tivozanib-av-951.html]

- ChemicalBook. Tivozanib | 475108-18-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81134268.htm]

- MedChemExpress. Tivozanib (AV-951). [URL: https://www.medchemexpress.com/tivozanib.html]

- MedChemExpress. Tivozanib (AV-951; KRN951). [URL: https://www.medchemexpress.com/tivozanib.html]

- ResearchGate. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. [URL: https://www.researchgate.net/publication/362633045_Current_Status_of_Tivozanib_in_the_Treatment_of_Patients_With_Advanced_Renal_Cell_Carcinoma]

- U.S. Food and Drug Administration. FDA approves tivozanib for relapsed or refractory advanced renal cell carcinoma. [URL: https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-tivozanib-relapsed-or-refractory-advanced-renal-cell-carcinoma]

- PubMed. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study. [URL: https://pubmed.ncbi.nlm.nih.gov/31588636/]

- PubMed. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. [URL: https://pubmed.ncbi.nlm.nih.gov/21976547/]

- PubMed. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. [URL: https://pubmed.ncbi.nlm.nih.gov/32692256/]

- PubMed Central (PMC). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10164003/]

- Wikipedia. Tivozanib. [URL: https://en.wikipedia.org/wiki/Tivozanib]

- AACR Journals. Biologic and Clinical Activity of Tivozanib (AV-951, KRN-951), a Selective Inhibitor of VEGF Receptor-1, -2, and -3 Tyrosine Kinases, in a 4-Week-On, 2-Week-Off Schedule in Patients with Advanced Solid Tumors. [URL: https://aacrjournals.org/clincancerres/article/17/22/7156/95958/Biologic-and-Clinical-Activity-of-Tivozanib-AV]

- Taylor & Francis Online. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors. [URL: https://www.tandfonline.com/doi/abs/10.1517/14728222.2011.543161]

- Patsnap Synapse. What is the mechanism of Tivozanib? [URL: https://www.patsnap.com/synapse/article/what-is-the-mechanism-of-tivozanib-GNCS-20240717-0056]

- PubMed Central (PMC). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5091942/]

- RegMedNet. Endothelial cell transmigration and invasion assay. [URL: https://www.regmednet.

- PubMed. Tivozanib plus nivolumab versus tivozanib monotherapy in patients with renal cell carcinoma following an immune checkpoint inhibitor: results of the phase 3 TiNivo-2 Study. [URL: https://pubmed.ncbi.nlm.nih.gov/38837385/]

- PubChem. Tivozanib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tivozanib]

- PubMed. Progress and Contrasts of the Development of Tivozanib for Therapy of Kidney Cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/22149410/]

- Canadian Science Publishing. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [URL: https://cdnsciencepub.com/doi/10.1139/o06-121]

- MDPI. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells. [URL: https://www.mdpi.com/2072-6694/13/11/2764]

- Drugs.com. Tivozanib: uses, dosing, warnings, adverse events, interactions. [URL: https://www.drugs.com/pro/tivozanib.html]

- PubMed Central (PMC). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4197312/]

- PubMed Central (PMC). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032483/]

- ChemicalBook. Tivozanib | 682745-41-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12745137.htm]

- ASCO Publications. Phase 2 study of combination tivozanib and nivolumab in advanced non-clear cell renal cell carcinoma (RCC): FORTUNE trial. [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2024.42.16_suppl.TPS4610]

- BenchChem. Application Note and Protocol: Determination of IC50 for Angiogenesis Inhibitor 2 in a HUVEC Proliferation Assay. [URL: https://www.benchchem.

- PubMed Central (PMC). Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8320986/]

- Molecular Biology of the Cell. Src-mediated Phosphorylation of Hsp90 in Response to Vascular Endothelial Growth Factor (VEGF) Is Required for VEGF Receptor-2 Signaling to Endothelial NO Synthase. [URL: https://www.molbiolcell.org/doi/10.1091/mbc.e06-03-0181]

- PubMed Central (PMC). Towards new treatment options for renal cell carcinoma: development and clinical results of tivozanib, a selective VEGFR tyrosine kinase inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3555431/]

- OncLive. Single-Agent Tivozanib Shows Activity in Metastatic RCC After Contemporary Frontline Therapy. [URL: https://www.onclive.com/view/single-agent-tivozanib-shows-activity-in-metastatic-rcc-after-contemporary-frontline-therapy]

- ResearchGate. HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and.... [URL: https://www.researchgate.

- Oncotarget. Kinase activity profiling in renal cell carcinoma, benign renal tissue and in response to four different tyrosine kinase inhibitors. [URL: https://www.oncotarget.com/article/28169/text/]

- PGPM. Clinical Development of AKT Inhibitors and Associated Predictive Bioma. [URL: https://www.pgpm.

- Sigma-Aldrich. The Endothelial Cell Transwell Migration and Invasion Assay. [URL: https://www.sigmaaldrich.

- Cell Signaling Technology. HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. [URL: https://www.cellsignal.com/products/assay-kits-elisa-kits/htscan-vegf-receptor-2-kinase-assay-kit/7788]

- MDPI. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. [URL: https://www.mdpi.com/1422-0067/23/9/4891]

- PubMed Central (PMC). Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3837130/]

- Ovid. Tivozanib for the treatment of renal cell... : Future Oncology. [URL: https://journals.lww.

- Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. [URL: https://www.reactionbiology.

- JoVE. In vitro Cell Migration and Invasion Assays. [URL: https://www.jove.

- Cancer Network. Long-Term Data Show That Tivozanib Continues to Be Superior Vs Sorafenib in mRCC. [URL: https://www.cancernetwork.com/view/long-term-data-show-that-tivozanib-continues-to-be-superior-vs-sorafenib-in-mrcc]

- PubMed Central (PMC). Tivozanib in the treatment of renal cell carcinoma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3683341/]

- Creative Biolabs. Cell Migration Assay. [URL: https://www.creative-biolabs.

- Cancer Network. Long-term data highlight sustained efficacy of tivozanib in advanced kidney cancer. [URL: https://www.cancernetwork.com/view/long-term-data-highlight-sustained-efficacy-of-tivozanib-in-advanced-kidney-cancer]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. ibidi.com [ibidi.com]

- 4. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]

- 5. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 6. uhs.nhs.uk [uhs.nhs.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 9. abt-869.com [abt-869.com]

- 10. regmednet.com [regmednet.com]

- 11. Guide to western blot quantification | Abcam [abcam.com]

- 12. urologytimes.com [urologytimes.com]

- 13. Chemotactic Migration of Endothelial Cells Towards VEGF-A₁₆₅ - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Quinoline-Pyridine Ether Compounds: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tyrosine Kinase Inhibition (c-Met/VEGFR) and Multi-Target Pharmacology

Executive Summary: The Strategic Value of the Scaffold

The quinoline-pyridine ether motif represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting c-Met (HGFR) and VEGFR2 . The ether linkage serves as a critical flexible hinge, allowing the pyridine moiety to occupy the hydrophobic back pocket of the ATP-binding site while the quinoline ring anchors to the hinge region via hydrogen bonding.

Evaluating these compounds requires a rigorous, self-validating cascade that moves beyond simple phenotypic screening. This guide outlines a deterministic workflow to validate biological activity, quantify on-target potency, and de-risk off-target toxicity early in the lead optimization phase.

The Evaluation Cascade

To ensure resource efficiency, evaluation must follow a logical hierarchy. We utilize a "Funnel Approach" where compounds must pass specific gates to proceed.

Diagram 1: The Evaluation Logic Flow

Caption: A hierarchical screening cascade designed to filter quinoline-pyridine ethers from raw synthesis to qualified lead candidates.

Phase I: Biochemical Validation (The Primary Screen)

Rationale

Before testing in cells, we must confirm the compound inhibits the isolated enzyme. For quinoline-pyridine ethers, the primary targets are often c-Met (Hepatocyte Growth Factor Receptor). The goal is to determine the IC50 (half-maximal inhibitory concentration).

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radioactive assays due to high sensitivity and Z' factors > 0.7.

Reagents:

-

Recombinant c-Met kinase (0.2 ng/µL)

-

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL)

-

ATP (10 µM - at Km apparent)

Step-by-Step Methodology:

-

Preparation: Dilute compounds in 1x Kinase Reaction Buffer to 4x the desired final concentration. Prepare a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

-

Enzyme Reaction:

-

Add 2 µL of compound solution to a 384-well white plate.

-

Add 2 µL of Enzyme/Substrate mix. Incubate for 10 min at RT (allows compound to bind).

-

Initiate reaction by adding 4 µL of ATP.

-

Incubate for 60 min at RT.

-

-

ADP Detection:

-

Add 8 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence using a microplate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Validation Criteria:

-

Z' Factor: Must be > 0.5 for the plate to be valid.

-

Reference Control: Include a known inhibitor (e.g., Foretinib or Cabozantinib) as a positive control; IC50 should be within 3-fold of historical data.

Phase II: Cellular Pharmacology (Mechanism of Action)

Rationale

Enzymatic inhibition does not guarantee cellular activity. The compound must penetrate the cell membrane and inhibit the target in a complex cytosolic environment. We focus on EBC-1 (human lung squamous cell carcinoma) cells because they are driven by MET amplification ("MET-addicted").

Diagram 2: c-Met Signaling Pathway & Inhibition

Caption: The c-Met signaling cascade. Quinoline-pyridine ethers competitively bind the ATP pocket, blocking autophosphorylation and downstream RAS/ERK and PI3K/AKT signaling.

Protocol: Western Blotting for Phospho-Met

This is the definitive proof of "on-target" activity.

Step-by-Step Methodology:

-

Treatment: Seed EBC-1 cells (5x10^5 cells/well) in 6-well plates. Treat with compound (0, 10, 50, 100, 500 nM) for 2 hours.

-

Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Separation: Load 30 µg protein/lane on 8% SDS-PAGE. Transfer to PVDF membrane.

-

Blotting:

-

Block with 5% BSA (Phospho-proteins require BSA, not milk) for 1h.

-

Primary Antibody: Anti-phospho-Met (Tyr1234/1235) (1:1000) overnight at 4°C.

-

Secondary Antibody: HRP-conjugated anti-rabbit (1:5000) for 1h at RT.

-

-

Detection: ECL Chemiluminescence.

-

Normalization: Strip membrane and re-probe for Total c-Met and β-Actin (loading control).

Data Interpretation: A potent inhibitor will show a dose-dependent disappearance of the p-Met band while the Total Met band remains constant.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, condense data into a comparative matrix.

| Compound ID | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | EBC-1 GI50 (nM) | A549 GI50 (nM) | Selectivity Index (A549/EBC-1) |

| QP-01 | 4.2 ± 0.5 | 12.1 ± 1.2 | 8.5 ± 0.9 | >10,000 | >1100 |

| QP-02 | 35.0 ± 2.1 | 150.0 ± 10 | 45.0 ± 3.5 | 5,000 | 111 |

| Cabozantinib | 1.3 ± 0.2 | 0.035 ± 0.01 | 2.0 ± 0.1 | 8,500 | 4250 |

Note: A high Selectivity Index indicates the compound specifically kills c-Met dependent cells (EBC-1) without general cytotoxicity (A549).

Phase III: Early Safety Profiling (ADME-Tox)

hERG Inhibition (Cardiotoxicity)

Quinoline derivatives carry a structural risk of blocking the hERG potassium channel, leading to QT prolongation.

-

Method: Automated Patch Clamp (QPatch or Patchliner).

-

Threshold: IC50 > 10 µM is preferred. If IC50 < 1 µM, the scaffold requires modification (e.g., reducing lipophilicity or altering the basicity of the pyridine nitrogen).

Metabolic Stability

The ether linkage is generally stable, but the quinoline ring is susceptible to oxidation by CYP3A4.

-

Method: Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH.

-

Readout: Measure % remaining parent compound via LC-MS/MS at t=0, 15, 30, 60 min.

-

Target: Intrinsic Clearance (CLint) < 20 µL/min/mg protein.

References

-

Gou, W., et al. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Wang, J., et al. (2012). "Design, synthesis and biological evaluation of novel quinoline-based c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Lien, S., et al. (2019).[4] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Cai, X., et al. (2008). "Design, synthesis, and biological evaluation of potent c-Met inhibitors." Journal of Medicinal Chemistry.

Sources

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: Spectroscopic Characterization of the Kinase Inhibitor Scaffold 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

[1][2]

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine (CAS: 175436-13-2).[1][2] This molecule serves as the critical pharmacophore and "head group" for several multi-targeted tyrosine kinase inhibitors (TKIs), most notably Tivozanib (KRN-951) , a potent VEGFR inhibitor.[3]

Accurate characterization of this intermediate is a gatekeeping step in GMP manufacturing.[1][2][3] The ether linkage between the electron-rich quinoline and the aminopyridine is synthetically challenging to control, often leading to regioisomeric impurities.[2][3] This guide establishes the "Gold Standard" spectroscopic fingerprint (NMR, MS) required to validate structural integrity before downstream coupling (e.g., urea formation).[3]

Structural Analysis & Numbering

To ensure precise assignment, we utilize the following numbering scheme for the heterocycles. The molecule consists of a 6,7-dimethoxyquinoline core linked at the C4 position to a 2-aminopyridine moiety via an ether bridge.[1][2]

Molecular Specifications

DOT Visualization: Structural Connectivity

The following diagram illustrates the retrosynthetic logic and the numbering used for NMR assignment.

Caption: Retrosynthetic assembly and key spectroscopic regions for structural validation.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and purity.[2][3] The quinoline core is highly stable, leading to a characteristic fragmentation pattern.[2][3]

Experimental Parameters (ESI-MS)

Data Summary

| Ion Species | m/z (Observed) | m/z (Calc) | Interpretation |

| [M+H]⁺ | 298.1 | 298.12 | Protonated Molecular Ion (Base Peak) |

| [M+Na]⁺ | 320.1 | 320.10 | Sodium Adduct (Common in glass storage) |

| [2M+H]⁺ | 595.2 | 595.23 | Dimer (Concentration dependent) |

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the ether linkage is the primary cleavage site.[1][3]

-

m/z 298.1 → 189.1: Loss of the aminopyridine radical/neutral loss.[1][2][3] The fragment at m/z 189 corresponds to the 6,7-dimethoxy-4-hydroxyquinoline cation (rearrangement product), a signature of this scaffold.[1]

-

m/z 298.1 → 110.1: The aminopyridine fragment (less common in positive mode due to lower basicity compared to quinoline).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the target ether from potential N-alkylated impurities.[1][2]

Protocol: Sample Preparation

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2][3]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the "roof effect" in the pyridine ring and sharp singlets for the methoxy groups.[3][4]

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |

| 8.46 | Doublet (d) | 1H | J = 5.2 | H-2 (Quin) | Deshielded by Quinoline N. |

| 7.88 | Doublet (d) | 1H | J = 2.8 | H-6 (Py) | Alpha to Pyridine N; Ortho to Ether.[1][2] |

| 7.51 | Singlet (s) | 1H | - | H-8 (Quin) | Aromatic, shielded by 7-OMe.[1][2] |

| 7.39 | Singlet (s) | 1H | - | H-5 (Quin) | Aromatic, shielded by 6-OMe.[1][2] |

| 7.36 | dd | 1H | J = 8.8, 2.8 | H-4 (Py) | Meta to NH₂, Ortho to Ether.[3] |

| 6.54 | Doublet (d) | 1H | J = 8.8 | H-3 (Py) | Ortho to NH₂ (Strong shielding).[1][2] |

| 6.45 | Doublet (d) | 1H | J = 5.2 | H-3 (Quin) | Beta to N, Alpha to Ether.[1][3] |

| 6.05 | Broad (bs) | 2H | - | -NH₂ | Exchangeable amine protons.[1][2] |

| 3.94 | Singlet (s) | 3H | - | -OCH₃ (C6) | Methoxy group.[1][2] |

| 3.93 | Singlet (s) | 3H | - | -OCH₃ (C7) | Methoxy group.[1][2][4] |

¹³C NMR Data (100 MHz, DMSO-d₆)

Key quaternary carbons confirm the ether linkage and the oxidation state of the rings.[3]

| Shift (δ ppm) | Type | Assignment | Note |

| 160.3 | Cq | C-4 (Quin) | Ipso to Oxygen (Ether linkage).[1][2] |

| 158.5 | Cq | C-2 (Py) | Ipso to Amine.[1][2] |

| 152.8 | CH | C-2 (Quin) | Alpha to Nitrogen.[1][2] |

| 152.5 | Cq | C-6 (Quin) | Ipso to Methoxy.[1][2] |

| 149.1 | Cq | C-7 (Quin) | Ipso to Methoxy.[1][2][5] |

| 148.8 | Cq | C-8a (Quin) | Bridgehead.[1][2] |

| 142.2 | Cq | C-5 (Py) | Ipso to Oxygen.[1][2] |

| 141.5 | CH | C-6 (Py) | Alpha to Nitrogen.[1][2] |

| 129.8 | CH | C-4 (Py) | |

| 115.4 | Cq | C-4a (Quin) | Bridgehead.[1][2] |

| 108.5 | CH | C-3 (Py) | Shielded by NH₂.[1][2] |

| 107.8 | CH | C-5 (Quin) | |

| 103.2 | CH | C-8 (Quin) | |

| 99.5 | CH | C-3 (Quin) | Characteristic high-field aromatic.[1][2] |

| 55.8 | CH₃ | -OCH₃ | |

| 55.7 | CH₃ | -OCH₃ |

Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow outlines the critical path from synthesis to data validation.

Caption: Quality Control decision tree for intermediate validation.

Common Impurities to Monitor[3]

-

4-Chloro-6,7-dimethoxyquinoline (Starting Material):

-

Bis-alkylation:

-

Detection: If the pyridine amine also reacts (rare under standard conditions but possible), the broad NH₂ singlet at δ 6.05 will disappear or integrate to 1H.[3]

-

References

-